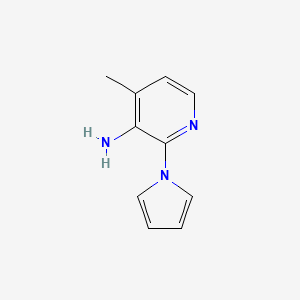
4-メチル-2-(1H-ピロール-1-イル)ピリジン-3-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine is a heterocyclic compound that features both pyrrole and pyridine rings
科学的研究の応用
4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine typically involves the formation of the pyrrole and pyridine rings followed by their subsequent coupling. One common method involves the reaction of 4-methyl-2-chloropyridine with pyrrole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole or pyridine rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
作用機序
The mechanism of action of 4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
2-(1H-pyrrol-1-yl)pyridine: Lacks the methyl group at the 4-position.
4-Methyl-2-(1H-pyrrol-1-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
4-Methyl-2-(1H-pyrrol-1-yl)quinoline: Features a quinoline ring system.
Uniqueness
4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine is unique due to the presence of both pyrrole and pyridine rings, which confer distinct electronic and steric properties. The methyl group at the 4-position of the pyridine ring further influences its reactivity and interaction with other molecules, making it a versatile compound for various applications.
生物活性
4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's molecular formula is C10H11N3 with a molecular weight of approximately 173.21 g/mol. It features a pyridine ring substituted with a methyl group and a pyrrole moiety, which contributes to its biological activity.
The biological activity of 4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The structural configuration allows it to fit into active sites, potentially modulating their functions. For instance, it may inhibit or activate specific enzymes involved in critical biological pathways .
Antimicrobial Properties
Research indicates that compounds similar to 4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine exhibit notable antimicrobial activity. In vitro studies have shown that derivatives of pyrrole-based compounds can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting proliferation. For example, derivatives of similar structures have shown significant activity against ovarian and breast cancer cells .
Table: Summary of Biological Activities
*Note: Specific IC50 values need to be filled based on actual data from studies.
特性
IUPAC Name |
4-methyl-2-pyrrol-1-ylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-4-5-12-10(9(8)11)13-6-2-3-7-13/h2-7H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCOLXZLXLCYRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N2C=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557604 |
Source


|
| Record name | 4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120494-06-6 |
Source


|
| Record name | 4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














